molecular formula C9H20ClNO B3155176 2,2,6,6-Tetramethylpiperidinol-4 hydrochloride CAS No. 79316-86-2

2,2,6,6-Tetramethylpiperidinol-4 hydrochloride

Cat. No. B3155176
CAS RN: 79316-86-2
M. Wt: 193.71 g/mol
InChI Key: NHEMTMCGXCQOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6,6-Tetramethylpiperidinol-4 hydrochloride is an organic compound . It is used in diverse applications in scientific research, including organic synthesis, pharmaceuticals, and polymer chemistry.


Synthesis Analysis

2,2,6,6-Tetramethylpiperidinol-4 hydrochloride has been used as a reagent injected in the micromixer using a Rheodyne injection valve for introducing discrete sample pulses into the miniaturised-SYNthesis and Total Analysis System (πSYNTAS) .


Molecular Structure Analysis

The molecular formula of 2,2,6,6-Tetramethylpiperidinol-4 hydrochloride is C9H19NO . The molecular weight is 157.2533 .

Safety And Hazards

2,2,6,6-Tetramethylpiperidinol-4 hydrochloride is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . This means it can cause eye irritation, skin irritation, and may cause respiratory irritation.

Future Directions

2,2,6,6-Tetramethylpiperidinol-4 hydrochloride has been used to study the green and efficient method for chemoselective deoxidization of graphene oxide via ultraviolet irradiation . This suggests potential future applications in the field of materials science.

properties

IUPAC Name

2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-8(2)5-7(11)6-9(3,4)10-8;/h7,10-11H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEMTMCGXCQOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetramethylpiperidinol-4 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,6,6-Tetramethylpiperidinol-4 hydrochloride
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2,2,6,6-Tetramethylpiperidinol-4 hydrochloride
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2,2,6,6-Tetramethylpiperidinol-4 hydrochloride
Reactant of Route 4
2,2,6,6-Tetramethylpiperidinol-4 hydrochloride
Reactant of Route 5
2,2,6,6-Tetramethylpiperidinol-4 hydrochloride
Reactant of Route 6
2,2,6,6-Tetramethylpiperidinol-4 hydrochloride

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